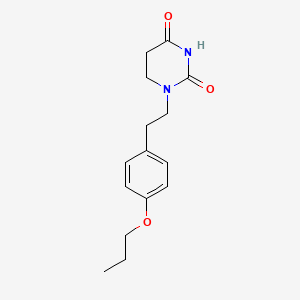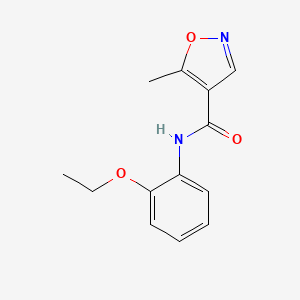![molecular formula C12H8BrClN2O B12896261 [(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-57-7](/img/structure/B12896261.png)
[(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C12H7BrClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 7-bromo-5-chloro-2-methylquinoline with chloroacetonitrile in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the quinoline ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-((7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound can be used in the development of materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-((7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile
- 2-((7-Bromo-2-methylquinolin-8-yl)oxy)acetonitrile
- 2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile
Uniqueness
2-((7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both bromine and chlorine atoms in the quinoline ring, which can influence its reactivity and potential applications. The combination of these substituents can enhance the compound’s ability to participate in various chemical reactions and may impart specific biological activities.
Eigenschaften
CAS-Nummer |
88757-57-7 |
|---|---|
Molekularformel |
C12H8BrClN2O |
Molekulargewicht |
311.56 g/mol |
IUPAC-Name |
2-(7-bromo-5-chloro-2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H8BrClN2O/c1-7-2-3-8-10(14)6-9(13)12(11(8)16-7)17-5-4-15/h2-3,6H,5H2,1H3 |
InChI-Schlüssel |
GFHIKCPUIASLER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OCC#N)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


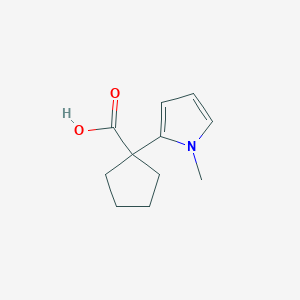

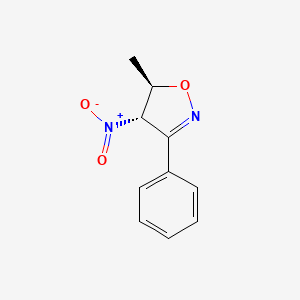
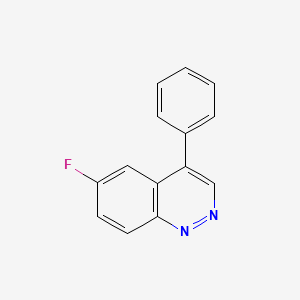
![[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896196.png)

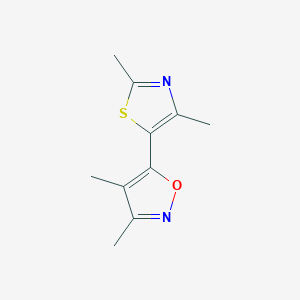
![3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline](/img/structure/B12896224.png)
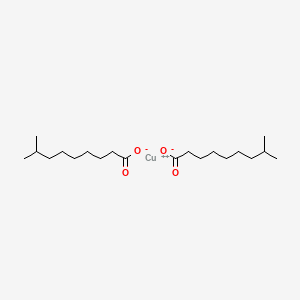

![1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12896253.png)
![5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12896263.png)
